2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide is a synthetic organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of a naphthylamino group substituted with bromine atoms and an imidazoline ring. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide typically involves the following steps:
Bromination: The starting material, 5,6,7,8-tetrahydro-1-naphthylamine, is brominated using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 2 and 4 positions of the naphthyl ring.
Imidazoline Formation: The brominated intermediate is then reacted with ethylenediamine under reflux conditions to form the imidazoline ring. This reaction is typically carried out in a polar solvent such as ethanol or methanol.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to the imidazoline compound to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloro-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
- 2-(2,4-Difluoro-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
- 2-(2,4-Diiodo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
Uniqueness
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
101564-94-7 |
---|---|
Molecular Formula |
C13H16Br3N3 |
Molecular Weight |
454.00 g/mol |
IUPAC Name |
N-(2,4-dibromo-5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide |
InChI |
InChI=1S/C13H15Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h7H,1-6H2,(H2,16,17,18);1H |
InChI Key |
KIGDEWDTMMEPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=C2NC3=NCC[NH2+]3)Br)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.